molecular formula C20H17ClN4O3S B11597835 5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11597835
M. Wt: 428.9 g/mol
InChI Key: NCVUXUPATNAQRM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups, including a sulfonyl group, an imino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorophenyl Sulfonyl Intermediate: The synthesis begins with the chlorination of benzene to form 4-chlorobenzene. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, yielding 4-chlorobenzenesulfonyl chloride.

    Cyclization and Formation of the Tricyclic Core: The next step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable triazine derivative under basic conditions to form the tricyclic core. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Introduction of the Propyl Group: The final step involves the alkylation of the tricyclic intermediate with a propyl halide, typically under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industrial applications, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the imino group may participate in hydrogen bonding. The tricyclic core provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl and chlorophenyl groups but has a different core structure.

    4-chlorobenzenesulfonyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

    Triazine derivatives: Compounds with a similar triazine core but different substituents.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of functional groups and tricyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C20H17ClN4O3S/c1-2-10-25-18(22)16(29(27,28)14-8-6-13(21)7-9-14)12-15-19(25)23-17-5-3-4-11-24(17)20(15)26/h3-9,11-12,22H,2,10H2,1H3

InChI Key

NCVUXUPATNAQRM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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